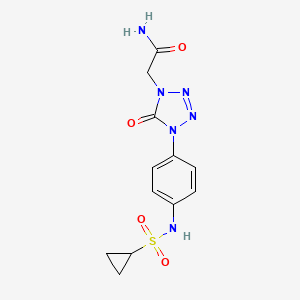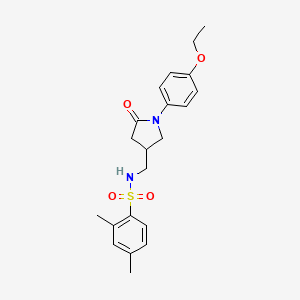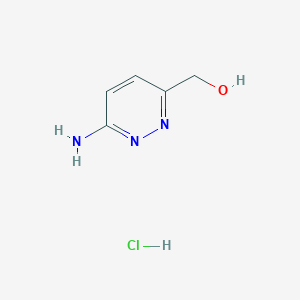![molecular formula C18H17N3O2S2 B2537622 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 1008454-60-1](/img/structure/B2537622.png)
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide, is a structurally complex molecule that appears to be related to various thiophene carboxamide derivatives. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related studies on thiophene carboxamides and their biological activities, synthesis, and structural analysis.
Synthesis Analysis
The synthesis of related N-glycosyl-thiophene-2-carboxamides has been reported, where a range of these compounds were synthesized and assayed for their effects on cell growth . Although the exact synthesis of the compound is not detailed, similar synthetic routes may involve the formation of the thiophene carboxamide core followed by the introduction of the pyrazole moiety and subsequent functionalization with the dimethylphenyl group.
Molecular Structure Analysis
The molecular structure of thiophene carboxamides has been explored using X-ray crystallography and conformational analysis . The crystal structures of N-glucosyl-thiophene-2-carboxamides revealed that the pyranose rings adopted 4C1 conformations and that the carbonyl oxygen and sulfur of the thiophene adopted an s-cis conformation. These findings suggest that the compound may also exhibit specific conformational preferences that could influence its biological activity.
Chemical Reactions Analysis
While the specific chemical reactions involving the compound are not described, the literature on related compounds provides insights into their reactivity. For instance, the per-O-acetylated analogues of glycoconjugates were more effective inhibitors, indicating that acetylation can significantly impact the biological activity of these molecules . This suggests that modifications to the compound could also alter its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamides have been investigated using density functional theory (DFT) and Møller-Plesset (MP2) calculations . These studies revealed that the s-cis conformer of thiophene-2-carboxamide is more stable than its s-trans isomer. Additionally, the stability of these conformers can be influenced by substituents, as seen in the greater stabilization of the s-cis conformer in 3-alkynyl derivatives due to hydrogen bonding interactions. Such computational analyses could be applied to the compound to predict its stability and reactivity.
Relevant Case Studies
Although no direct case studies on the compound are provided, the literature includes case studies on structurally related compounds. For example, the structure elucidation of a designer drug with a highly substituted pyrazole skeleton was achieved using NMR and MS techniques, and the relevance of predicted (13)C NMR shifts was highlighted . Similarly, the intermolecular interactions in antipyrine-like derivatives were studied using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations . These case studies demonstrate the importance of advanced analytical techniques in understanding the properties of complex organic molecules, which could be applicable to the compound .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that thiophene and its substituted derivatives, which this compound is a part of, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that the compound was docked with ampicillin-ctx-m-15, showing good binding interaction between the ligand and the targeted amino acids . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene and its derivatives , it can be inferred that this compound may affect multiple biochemical pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.
Pharmacokinetics
Thiophene and its derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Given the wide range of therapeutic properties of thiophene and its derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level, depending on the specific target and biochemical pathway involved.
Propiedades
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-5-3-6-15(12(11)2)21-17(13-9-25(23)10-14(13)20-21)19-18(22)16-7-4-8-24-16/h3-8H,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGHYXJEUXAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


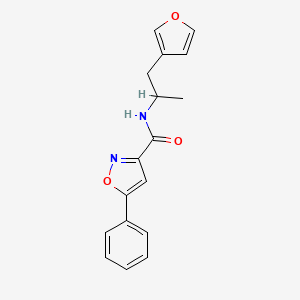
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2537546.png)
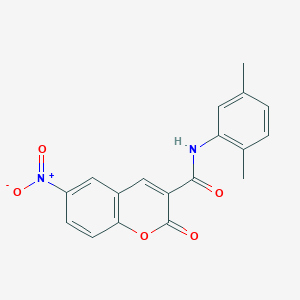

![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)
![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)
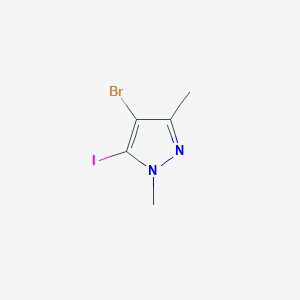
![N-(2,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2537556.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537557.png)
